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Compound Name: Urb937

Cat. No.: B584721 Get Quote

A Comprehensive Guide to the Specificity of Urb937 for Fatty Acid Amide Hydrolase (FAAH) in

Comparison to Other Serine Hydrolases

For researchers and drug development professionals in the fields of pain, inflammation, and

neuroscience, the selective inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a

promising therapeutic strategy. Urb937 has emerged as a potent and selective inhibitor of

FAAH with a unique characteristic: it is peripherally restricted, meaning it does not readily cross

the blood-brain barrier. This attribute makes Urb937 an invaluable tool for studying the roles of

peripheral endocannabinoid signaling and a potential therapeutic agent with a reduced risk of

central nervous system side effects. This guide provides a detailed assessment of Urb937's

specificity for FAAH over other key serine hydrolases, supported by available experimental data

and detailed protocols.

High Potency and Peripheral Selectivity
Urb937 is a potent inhibitor of FAAH, with a reported half-maximal inhibitory concentration

(IC50) of 26.8 nM in vitro.[1] In vivo studies in rodents have further substantiated its efficacy

and peripheral selectivity. The median effective dose (ED50) for FAAH inhibition in the liver of

rats is approximately 0.9 mg/kg, whereas in the brain, a significantly higher dose of 20.5 mg/kg

is required to achieve the same level of inhibition.[2] Similarly, in mice, the ED50 for FAAH

inhibition in the liver is 0.2 mg/kg, while in the brain it is 40 mg/kg, representing a 200-fold

difference.[3] This pronounced peripheral restriction is attributed to its active extrusion from the

central nervous system by the ATP-binding cassette (ABC) transporter Abcg2.[3]
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While preclinical in vivo studies have consistently demonstrated a high degree of target

selectivity for Urb937, specific quantitative data on its inhibitory activity against other serine

hydrolases such as monoacylglycerol lipase (MAGL), α/β-hydrolase domain containing 6

(ABHD6), and α/β-hydrolase domain containing 12 (ABHD12) from direct enzymatic assays are

not widely available in the public domain. The primary evidence for its specificity comes from

broader preclinical safety and pharmacodynamic assessments which have not indicated

significant off-target effects.[2][4]

Comparative Data on Hydrolase Inhibition
To provide a clear comparison of Urb937's potency, the following table summarizes the

available inhibitory data for Urb937 against FAAH. Due to the lack of publicly available IC50

values for Urb937 against other hydrolases, a direct quantitative comparison is not possible at

this time.

Hydrolase Inhibitor IC50 / ED50 Species/Tissue Reference

FAAH Urb937 IC50: 26.8 nM In vitro [1]

FAAH Urb937 ED50: 0.9 mg/kg Rat Liver [2]

FAAH Urb937
ED50: 20.5

mg/kg
Rat Brain [2]

FAAH Urb937 ED50: 0.2 mg/kg Mouse Liver [3]

FAAH Urb937 ED50: 48 mg/kg Mouse Brain [3]

Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the in vitro inhibitory activity of

compounds against FAAH using a fluorogenic substrate.

Materials:

Human or rodent FAAH enzyme (recombinant or from tissue homogenates)
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Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

FAAH Substrate: N-(arachidonoyl)-7-amino-4-methylcoumarin (AAMC)

Test compound (e.g., Urb937) dissolved in a suitable solvent (e.g., DMSO)

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

In a 96-well microplate, add the assay buffer, the FAAH enzyme solution, and the test

compound dilutions. Include wells with enzyme and vehicle (solvent) as a positive control

(100% activity) and wells with buffer and vehicle but no enzyme as a background control.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the enzymatic reaction by adding the FAAH substrate (AAMC) to all wells. The final

concentration of AAMC is typically in the low micromolar range.

Immediately begin monitoring the increase in fluorescence in a plate reader with excitation

wavelength set to ~350-360 nm and emission wavelength set to ~450-465 nm. Readings can

be taken kinetically over a period of 15-30 minutes or as an endpoint measurement after a

fixed incubation time at 37°C.

Subtract the background fluorescence from all readings.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the positive control.

Plot the percentage of inhibition against the logarithm of the test compound concentration

and fit the data to a suitable dose-response curve to determine the IC50 value.
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Visualizing the Experimental Workflow and
Signaling Pathway
To better understand the experimental process and the biological context of FAAH inhibition,

the following diagrams are provided.
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Caption: Workflow for in vitro FAAH inhibition assay.
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Caption: Endocannabinoid signaling and FAAH inhibition.

Conclusion
Urb937 is a well-characterized, potent, and peripherally-restricted inhibitor of FAAH. Its high

degree of selectivity for peripheral FAAH makes it an exceptional tool for dissecting the roles of

the endocannabinoid system outside of the central nervous system. While direct quantitative

comparisons of its inhibitory activity against other serine hydrolases are limited in publicly
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accessible literature, the existing preclinical data strongly support its high target specificity. The

experimental protocols and pathway diagrams provided in this guide offer a foundational

understanding for researchers aiming to utilize Urb937 in their studies. Further research

employing techniques such as competitive activity-based protein profiling would be invaluable

to quantitatively map the selectivity profile of Urb937 across the entire serine hydrolase

superfamily.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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